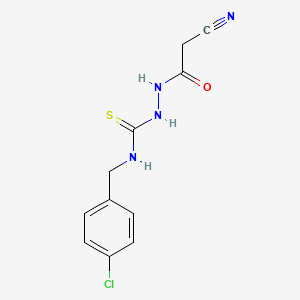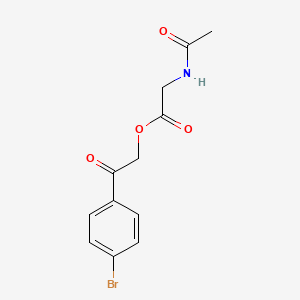
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide, also known as CPTH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to inhibit the growth of cancer cells by targeting the enzyme histone deacetylase 4 (HDAC4). HDAC4 plays a crucial role in the regulation of gene expression and is overexpressed in many types of cancer cells. Inhibition of HDAC4 by N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the suppression of cancer cell growth.
In neurodegenerative diseases, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to protect neurons from damage caused by oxidative stress. Oxidative stress is a major contributor to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide acts as an antioxidant by scavenging free radicals and preventing oxidative damage to neurons.
Inflammation is a complex biological response to injury or infection. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. This makes N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mécanisme D'action
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide exerts its effects by targeting specific enzymes and proteins in cells. In cancer cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits HDAC4, leading to the activation of tumor suppressor genes and the inhibition of oncogenes. In neurons, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide acts as an antioxidant, scavenging free radicals and preventing oxidative damage. In inflammatory cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide inhibits cell growth and induces apoptosis. In neurons, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide protects against oxidative stress and promotes neuronal survival. In inflammatory cells, N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide reduces inflammation and inhibits the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide has been shown to be effective in inhibiting cancer cell growth, protecting neurons from oxidative stress, and reducing inflammation. However, there are also limitations to using N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in lab experiments. It may not be effective in all types of cancer cells, and its effects may vary depending on the concentration and duration of treatment.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide. One area of research is the development of more potent analogs of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide that can target HDAC4 more selectively. Another area of research is the investigation of the potential use of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in combination with other drugs for the treatment of cancer. In addition, further studies are needed to determine the optimal concentration and duration of treatment for N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in various cell types. Finally, more research is needed to explore the potential use of N-(4-chlorobenzyl)-2-(cyanoacetyl)hydrazinecarbothioamide in the treatment of other diseases such as neurodegenerative diseases and inflammation.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2-cyanoacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c12-9-3-1-8(2-4-9)7-14-11(18)16-15-10(17)5-6-13/h1-4H,5,7H2,(H,15,17)(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKHEIAZAUVMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)NNC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(4-benzyl-1-piperidinyl)carbonyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinoline](/img/structure/B4646318.png)
![5-({3-[(cyclopropylamino)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4646323.png)
![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-phenoxybenzamide](/img/structure/B4646326.png)
![2-[(4-methyl-2-nitrophenoxy)acetyl]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B4646332.png)
![ethyl 5'-{[(benzoylamino)carbonothioyl]amino}-2,3'-bithiophene-4'-carboxylate](/img/structure/B4646340.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4646350.png)

![isopropyl 3-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4646372.png)
![N-(2-chloro-5-methylphenyl)-N'-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4646380.png)
![N-(4-ethoxyphenyl)-2-({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4646390.png)
![2,4-dichloro-6-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4646391.png)
![isopropyl 2-{[(6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4646395.png)
![4-chloro-1-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-1H-pyrazole](/img/structure/B4646406.png)